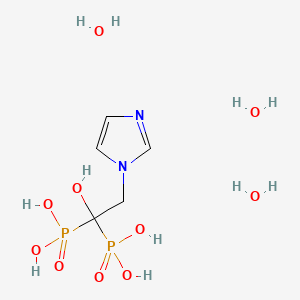
3-Nitro-4-(propylamino)benzoic acid
Overview
Description
4-(n-propyl)amino-3-nitrobenzoic acid is a chemical compound with the molecular formula
C7H6N2O4
. It belongs to the class of synthetic organic compounds and is also known by the synonym “compound 5c” . The compound’s linear structure consists of a benzene ring with an amino group (NH₂) and a nitro group (NO₂) attached at different positions.Preparation Methods
The synthetic routes for 4-(n-propyl)amino-3-nitrobenzoic acid involve chemical transformations. While specific methods may vary, here are some common approaches:
Alkylation: Propylation of the resulting 4-nitrobenzoic acid using propyl halides (e.g., propyl bromide) yields the desired compound.
Industrial production methods typically involve large-scale reactions, optimization, and purification to achieve high yields.
Chemical Reactions Analysis
4-(n-propyl)amino-3-nitrobenzoic acid can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents (e.g., tin and hydrochloric acid) results in 4-(n-propyl)aminobenzoic acid.
Substitution: The benzylic position (next to the amino group) is susceptible to electrophilic substitution reactions.
Major products include the reduced form (4-(n-propyl)aminobenzoic acid) and any substituted derivatives.
Scientific Research Applications
4-(n-propyl)amino-3-nitrobenzoic acid finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug design due to its structural features.
Biological Studies: It may serve as a probe or substrate in enzyme assays or receptor studies.
Industry: Its derivatives could be used in the synthesis of dyes, pharmaceuticals, or agrochemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it might interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or other forces.
- In enzyme assays, it could serve as a substrate, participating in enzymatic reactions.
Comparison with Similar Compounds
While 4-(n-propyl)amino-3-nitrobenzoic acid is unique due to its specific substitution pattern, similar compounds include other benzoic acid derivatives with amino and nitro groups.
Properties
IUPAC Name |
3-nitro-4-(propylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDGUTHABMXVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471055 | |
| Record name | 3-nitro-4-(propylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68740-31-8 | |
| Record name | 3-nitro-4-(propylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)






![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)

